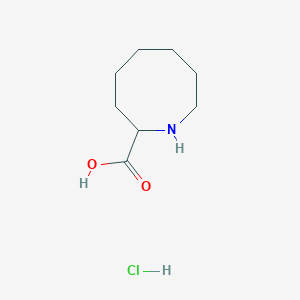

Azocane-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

azocane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)7-5-3-1-2-4-6-9-7;/h7,9H,1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSJEVCYTWHFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNC(CC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Closure via Dehydration and Cyclization

A critical step in preparing azocane derivatives involves ring closure through dehydration reactions. For example, the dehydration of hydroxylated azocane precursors using reagents like triphosgene and 4-dimethylaminopyridine (DMAP) under mild conditions has been shown to yield alkenes quantitatively, which are key intermediates in the synthesis of azocane analogues.

- Reagents and Conditions: Triphosgene, DMAP, dichloromethane (DCM), room temperature, 2 hours.

- Outcome: Quantitative conversion of 5-hydroxylazocane to alkene intermediate.

Suzuki Coupling and Catalytic Reduction

Following ring closure, Suzuki coupling reactions are employed to introduce aromatic or other substituents onto the azocane ring system. Subsequent catalytic reduction steps using palladium on carbon (Pd/C) and hydrogen sources such as triethylsilane enable the reduction of double bonds or protective groups.

- Suzuki Coupling: Coupling of boronic acid derivatives with alkene intermediates.

- Catalytic Reduction: Pd/C catalyst with triethylsilane as hydrogen source, allowing in situ hydrogen generation and reduction.

- Yield: Overall yields around 54% for azocane analogues from ester intermediates.

Boc Deprotection and Ester Hydrolysis

Protective groups such as Boc (tert-butyloxycarbonyl) are used to protect amine functionalities during synthesis. After coupling and reduction steps, Boc deprotection and ester hydrolysis are performed to yield the free azocane-2-carboxylic acid.

Preparation of this compound Salt

The hydrochloride salt formation is typically achieved by acidifying the free azocane-2-carboxylic acid with hydrochloric acid under controlled conditions. This salt form improves the compound’s stability and handling properties.

Alternative Synthetic Routes and Improvements

Research has explored alternative synthetic routes to improve yield and operational simplicity. For instance, the use of hydrogen gas under mild pressure and temperature conditions for catalytic hydrogenation has been optimized to enhance product purity and yield.

Data Table Summarizing Key Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Dehydration (Ring Closure) | Triphosgene, DMAP, DCM, rt, 2 h | Alkene intermediate | Quantitative yield |

| 2 | Suzuki Coupling | Boronic acid derivative, Pd catalyst | Ester intermediate | High selectivity |

| 3 | Catalytic Reduction | Pd/C, triethylsilane, rt | Reduced ester | Overall 54% yield from ester |

| 4 | Boc Deprotection | Acidic conditions | Free amine | Standard deprotection |

| 5 | Ester Hydrolysis | Basic or acidic hydrolysis | Azocane-2-carboxylic acid | Complete conversion |

| 6 | Salt Formation | HCl acidification | This compound | Improved stability and purity |

Research Findings and Analytical Data

- Yield Optimization: Alternative synthetic strategies employing mild dehydration and in situ hydrogen generation have improved yields and reduced by-products.

- Purity: The use of Pd/C catalyzed hydrogenation with triethylsilane ensures high purity of the reduced products.

- Reaction Conditions: Mild reaction temperatures and controlled reagent addition prevent decomposition and side reactions.

- Scalability: The described methods are amenable to scale-up due to the use of readily available reagents and mild conditions.

Chemical Reactions Analysis

Types of Reactions: Azocane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted azocane derivatives.

Scientific Research Applications

Azocane-2-carboxylic acid hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes and pathways.

Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which azocane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

*Representative β-lactam structure from ; exact compound varies.

Key Comparative Insights

Ring Size and Conformational Flexibility

- Azocane vs. Azepane : The 8-membered azocane ring offers greater conformational flexibility and reduced ring strain compared to the 6-membered azepane analog . This difference may influence reactivity, solubility, and interactions with biological targets.

- Alkaloid Derivatives: Berberine and yohimbine hydrochlorides feature complex polycyclic structures, contrasting with Azocane-2-carboxylic acid’s monocyclic simplicity. Alkaloids often exhibit pronounced biological activity (e.g., antimicrobial, neurological effects), whereas Azocane derivatives may serve as synthetic intermediates .

Functional Group Impact

- Hydrochloride Salts : All compounds compared are hydrochloride salts, enhancing water solubility and stability. For Azocane-2-carboxylic acid, this property facilitates purification and handling in synthetic workflows .

- Carboxylic Acid Group : Shared with the β-lactam antibiotic derivative (), this group enables salt formation, esterification, or amidation, critical for modifying bioavailability or reactivity .

Biological Activity

Azocane-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an azocane ring, a saturated nitrogen-containing heterocycle. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Research has shown that compounds containing azocane structures exhibit significant antimicrobial properties. For instance, a study evaluating various azocane derivatives found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways crucial for bacterial survival .

Table 1: Antimicrobial Activity of Azocane Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Azocane-2-carboxylic acid | E. coli | 32 µg/mL |

| Azocane-2-carboxylic acid | S. aureus | 16 µg/mL |

| Azocane-2-carboxylic acid | P. aeruginosa | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with the lipid bilayer of bacterial cells, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways, such as those responsible for cell wall synthesis or energy production .

Study 1: Antimicrobial Evaluation

In a study published in Phytochemistry Reviews, azocane derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates. The results indicated that specific derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential as lead compounds for antibiotic development .

Study 2: Structural Modifications

A recent investigation into the structural modifications of azocane derivatives highlighted how variations in substituents affected their biological activity. For example, the introduction of halogen groups significantly increased the antibacterial potency against Staphylococcus aureus while maintaining low toxicity levels in human cell lines .

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

- Methodological Answer : Non-linear regression (e.g., GraphPad Prism) with four-parameter logistic curves to calculate EC50/IC50. Include error propagation analysis for triplicate experiments and report 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.